WKYMVM-NH2

Description

Properties

IUPAC Name |

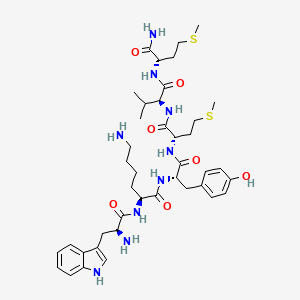

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBGOORJEKQQLG-LXOXETEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N9O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of WKYMVM-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVM-NH2 is a synthetic hexapeptide that has garnered significant interest in the scientific community for its potent immunomodulatory activities. Functioning as an agonist for formyl peptide receptors (FPRs), this compound activates a cascade of intracellular signaling events that orchestrate a variety of cellular responses, particularly in immune cells such as neutrophils and macrophages. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor interactions, downstream signaling pathways, and functional consequences. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Data Presentation: Quantitative Parameters of this compound Activity

The following table summarizes the key quantitative data related to the biological activity of this compound, providing a comparative reference for its potency and efficacy across different receptors and cellular functions.

| Parameter | Receptor/Cell Type | Value | Reference |

| EC50 | FPRL1 (FPR2) in HL-60 cells | 2 nM | [1] |

| EC50 | FPRL2 in HL-60 cells | 80 nM | [1] |

| EC50 | Superoxide Production in Neutrophils | 75 nM | [1] |

| Optimal Concentration | Chemotaxis in HL-60 cells expressing FPRL2 | 10 - 50 nM | [1] |

Core Mechanism of Action: Receptor Binding and Signal Transduction

This compound primarily exerts its effects by binding to and activating members of the formyl peptide receptor (FPR) family, which are G-protein coupled receptors (GPCRs). While it can interact with multiple FPRs, it shows a particular affinity for FPR2 (also known as FPRL1).

Signaling Pathways Activated by this compound

Upon binding to its receptors, this compound initiates a series of intracellular signaling cascades. The primary pathways are detailed below.

1. Phospholipase C (PLC) and Calcium Mobilization:

Activation of FPRs by this compound leads to the G-protein-mediated activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a critical signal for many downstream cellular events, including degranulation and activation of calcium-dependent enzymes.

2. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:

This compound is a potent activator of the PI3K/Akt signaling pathway. Upon receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a multitude of downstream substrates, playing a crucial role in cell survival, proliferation, and migration.

3. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is also activated by this compound. This pathway involves a series of protein kinase phosphorylations, starting from the activation of small GTPases like Ras, which then activate a kinase cascade (Raf-MEK-ERK). Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors, thereby influencing gene expression related to cell proliferation, differentiation, and inflammation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.

Workflow:

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA).

-

Chamber Preparation: Use a 48-well microchemotaxis chamber (Boyden chamber) with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.

-

Chemoattractant Loading: Add this compound at various concentrations (e.g., 10-11 to 10-6 M) to the lower wells of the chamber. Use buffer alone as a negative control.

-

Cell Loading: Add the neutrophil suspension (e.g., 5 x 104 cells/well) to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

Cell Staining and Quantification: After incubation, remove the membrane, fix it, and stain with a histological stain (e.g., Diff-Quik). Count the number of neutrophils that have migrated to the lower side of the membrane using a light microscope. Typically, 5-10 high-power fields are counted per well.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to this compound stimulation.

Workflow:

Methodology:

-

Cell Preparation and Dye Loading: Culture cells (e.g., HL-60 cells stably expressing FPRs) to an appropriate density. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with buffer to remove extracellular dye.

-

Measurement: Resuspend the cells in buffer and place them in a cuvette in a spectrofluorometer.

-

Stimulation and Recording: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. Add this compound at the desired concentration and continue recording the fluorescence changes.

-

Data Analysis: The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration. Calculate the change in this ratio upon stimulation to quantify calcium mobilization.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation and activation of specific proteins in the signaling cascades, such as Akt and ERK, following stimulation with this compound.

Workflow:

Methodology:

-

Cell Stimulation and Lysis: Stimulate neutrophils or other relevant cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 5, 15 minutes). Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion

This compound is a powerful tool for investigating the intricacies of immune cell signaling and function. Its ability to potently activate FPRs triggers a coordinated network of intracellular signaling pathways, leading to a range of important cellular responses. This guide provides a foundational understanding of the mechanism of action of this compound, offering valuable data and protocols to facilitate further research and development in the field. A thorough comprehension of these mechanisms is crucial for harnessing the therapeutic potential of this compound and for the design of novel immunomodulatory agents.

References

An In-Depth Technical Guide to the WKYMVM-NH2 Signaling Pathway in Neutrophils

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVM-NH2) is a powerful tool for investigating neutrophil biology and a potential therapeutic agent. It functions as a potent agonist for Formyl Peptide Receptors (FPRs), primarily targeting FPR2/ALX (Formyl Peptide Receptor 2/Lipoxin A4 Receptor) to elicit a range of critical neutrophil responses.[1][2][3][4][5][6] This guide provides a comprehensive overview of the this compound signaling pathway in neutrophils, detailing its receptor interactions, downstream signaling cascades, and the resulting cellular functions. It includes quantitative data, detailed experimental protocols, and pathway diagrams to serve as a technical resource for researchers in immunology and drug development.

Receptor Interaction and Specificity

This compound primarily exerts its effects by binding to the G protein-coupled receptor FPR2/ALX, for which it has a high affinity.[1][3][4] While it can also interact with other FPR family members like FPR1 and FPR3, its affinity for these receptors is significantly weaker.[1][3][4] The activation of FPRs, particularly FPR2, by this compound initiates a cascade of intracellular signaling events that are fundamental to the neutrophil's role in the innate immune response.[1][3][4] Notably, this compound can activate neutrophils through FPR1, but only when signaling via FPR2 is obstructed.[1][5]

Core Signaling Pathways

Upon binding of this compound to FPR2/ALX, the associated heterotrimeric G-protein (primarily of the Gi family) is activated. This activation leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream signaling cascades.

Phospholipase C (PLC) and Calcium Mobilization

A primary event following FPR2 activation is the stimulation of Phospholipase C (PLC).[1][3][4][7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

IP3 and Calcium (Ca2+) Flux: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[1][9] This initial release is followed by an influx of extracellular calcium through store-operated calcium channels in the plasma membrane.[9] This transient, sharp increase in cytosolic calcium is a critical signal for many neutrophil functions.[9][10]

-

DAG and Protein Kinase C (PKC): DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, playing a crucial role in degranulation and the activation of the NADPH oxidase complex.[1][3][4]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The Gβγ subunits released from the activated G-protein can directly activate Phosphoinositide 3-Kinase gamma (PI3Kγ).[1] PI3Kγ phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the membrane leads to the activation of Akt, which is a key regulator of cell survival, proliferation, and chemotaxis.[1][3][4]

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound stimulation also activates several Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[1][3][4][11][12][13] These pathways are involved in a variety of cellular processes, including gene expression, proliferation, and inflammation. In neutrophils, MAPK activation is linked to chemotaxis and the production of inflammatory mediators.[1]

// Nodes WKYMVM [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; FPR2 [label="FPR2/ALX", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Store [label="ER Ca2+ Store", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Cytosol [label="Cytosolic Ca2+", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3Kγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cellular Responses Chemotaxis [label="Chemotaxis", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; ROS [label="ROS Production\n(NADPH Oxidase)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Degranulation [label="Degranulation", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];

// Edges WKYMVM -> FPR2 [label=" Binds"]; FPR2 -> G_protein [label=" Activates"]; G_protein -> PLC [label=" Activates"]; G_protein -> PI3K [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Store [label=" Triggers Release"]; Ca_Store -> Ca_Cytosol; DAG -> PKC [label=" Activates"]; Ca_Cytosol -> PKC [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> Chemotaxis; FPR2 -> MAPK [label=" Activates"]; MAPK -> Chemotaxis; PKC -> ROS; PKC -> Degranulation; Ca_Cytosol -> Degranulation; }

This compound signaling cascade in neutrophils.

Key Cellular Responses

The activation of the aforementioned signaling pathways culminates in several key neutrophil effector functions:

-

Chemotaxis: The directed migration of neutrophils toward a chemical gradient is a hallmark of their function. This compound is a potent chemoattractant.[14] The PI3K/Akt and MAPK pathways are central to orchestrating the cytoskeletal rearrangements necessary for cell motility.[1]

-

Reactive Oxygen Species (ROS) Production: Upon activation, neutrophils assemble the NADPH oxidase complex on the phagosomal or plasma membrane. This enzyme complex generates a massive amount of superoxide anions, a phenomenon known as the "oxidative burst." This is a critical mechanism for killing engulfed pathogens.[8] The activation of PKC is a key step in triggering the assembly and activation of NADPH oxidase.[1][3][4] this compound also promotes ROS production by activating enzymes like myeloperoxidase (MPO) and superoxide dismutase (SOD).[1]

-

Degranulation: Neutrophils contain various types of granules filled with antimicrobial proteins, proteases, and other inflammatory mediators.[1] The increase in intracellular calcium and activation of PKC triggered by this compound leads to the fusion of these granules with the plasma membrane or phagosomes, releasing their contents to combat infection.[1]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound on neutrophils and related cell lines.

| Parameter | Cell Type | Value | Reference(s) |

| EC50 for Chemotaxis | HL-60 cells expressing FPRL2 | 10 - 50 nM (optimal range) | [14] |

| EC50 for Superoxide Production | Human Neutrophils | 75 nM | [14] |

| EC50 for Calcium Mobilization | RBL cells expressing mFPR | 1.5 nM | [10] |

| EC50 for Calcium Mobilization (FPR2) | Not Specified | 75 pM | [1] |

| EC50 for Calcium Mobilization (FPR3) | Not Specified | 3 nM | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Neutrophil Chemotaxis Assay (Transwell-based)

This protocol provides a method for measuring the chemotactic response of isolated human neutrophils to this compound.

Materials:

-

Isolated human neutrophils (e.g., via density gradient centrifugation)

-

RPMI 1640 medium with 1% BSA

-

This compound stock solution

-

48-well microchemotaxis chamber (e.g., NeuroProbe)

-

Polycarbonate filter (3-μm pores)

Procedure:

-

Cell Preparation: Resuspend freshly isolated neutrophils in RPMI 1640 + 1% BSA to a final concentration of 1 x 10^6 cells/mL.[15]

-

Chemoattractant Preparation: Prepare serial dilutions of this compound (e.g., from 0.1 pM to 100 nM) in RPMI 1640 + 1% BSA.

-

Chamber Assembly: Load the desired concentrations of this compound into the lower wells of the microchemotaxis chamber. Place the polycarbonate filter over the lower wells.[15]

-

Cell Loading: Carefully pipette 50 µL of the neutrophil suspension into the upper wells, directly onto the filter.[15] To distinguish chemotaxis from chemokinesis (random migration), include control wells where an equal concentration of this compound is added to both upper and lower chambers.[15]

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 45-60 minutes.[15]

-

Analysis: After incubation, remove the filter. Scrape non-migrated cells from the top surface of the filter. Fix and stain the filter to visualize the migrated cells on the underside. Count the number of migrated cells in several high-power fields for each well using a microscope.

Workflow for a Transwell chemotaxis assay.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent indicator.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 AM (calcium indicator dye)

-

This compound stock solution

-

Fluorimeter or fluorescence plate reader

Procedure:

-

Cell Loading: Incubate neutrophils (approx. 10^7 cells/mL) with 2.5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.[15]

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and resuspend them at the desired concentration (e.g., 2 x 10^6 cells/mL).[15]

-

Measurement: Place the cell suspension in a cuvette inside a fluorimeter maintained at 37°C with continuous stirring.[15]

-

Baseline Reading: Record the baseline fluorescence for 1-2 minutes. The instrument will alternate excitation wavelengths between 340 nm and 380 nm, while measuring emission at ~510 nm.

-

Stimulation: Add a specific concentration of this compound to the cuvette and continue recording the fluorescence signal for several minutes until the response returns to baseline.[9][16]

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium flux.[9][16]

Reactive Oxygen Species (ROS) Production Assay (Luminol-based Chemiluminescence)

This protocol details a common method to measure extracellular ROS production from neutrophils.

Materials:

-

Isolated human neutrophils

-

Phosphate Buffered Saline (PBS) or HBSS

-

Luminol

-

Phorbol 12-myristate 13-acetate (PMA, positive control)

-

This compound stock solution

-

Luminometer or plate reader with chemiluminescence capability

Procedure:

-

Cell Preparation: Resuspend isolated neutrophils in PBS at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup: In a white 96-well plate, add neutrophils, luminol (as the chemiluminescent probe), and either PBS (for baseline), this compound (at various concentrations), or PMA (as a strong positive control).[17]

-

Measurement: Immediately place the plate in a luminometer pre-warmed to 37°C. Measure the chemiluminescence output kinetically over a period of 30-60 minutes. The light emission is proportional to the amount of ROS produced.[9]

-

Data Analysis: Plot the chemiluminescence intensity (in relative light units, RLU) over time. The peak of the curve represents the maximal rate of ROS production, and the area under the curve represents the total ROS production over the measured time.

Implications for Drug Development

The this compound pathway, centered on the FPR2/ALX receptor, represents a significant target for therapeutic intervention in a variety of diseases.

-

Pro-inflammatory Targeting: In cases of infection or neutropenia, agonists like this compound could be used to boost the innate immune response by enhancing neutrophil recruitment and bactericidal activity.[1][3][4] This has potential applications in treating sepsis and chemotherapy-induced neutropenia.[1]

-

Anti-inflammatory and Pro-resolution Targeting: FPR2/ALX is a unique receptor that also binds to pro-resolving mediators like Lipoxin A4 and Annexin A1.[11][12][13] Therefore, developing biased agonists or antagonists for this receptor could help resolve inflammation in chronic inflammatory and autoimmune diseases without causing broad immunosuppression.[11][12][13][18]

Understanding the intricate signaling network activated by this compound is crucial for designing targeted therapies that can selectively modulate neutrophil function for therapeutic benefit.

References

- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Targeting the AnxA1/Fpr2/ALX pathway regulates neutrophil function, promoting thromboinflammation resolution in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assessing neutrophil-derived ROS production at the bedside: a potential prognostic tool in severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fpr2/ALX Regulates Neutrophil-Platelet Aggregation and Attenuates Cerebral Inflammation: Impact for Therapy in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of WKYMVM-NH2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVM-NH2) has emerged as a potent agonist for formyl peptide receptors (FPRs), with a particular selectivity for FPR2, also known as formyl peptide receptor-like 1 (FPRL1).[1][2] This peptide has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-inflammatory effects, modulation of the immune system, and promotion of tissue repair and angiogenesis.[3] Understanding the relationship between the structure of this compound and its biological activity is crucial for the rational design of novel therapeutics targeting FPRs for a range of diseases, from inflammatory disorders to cancer.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound peptide. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field. The guide summarizes key quantitative data, details experimental protocols for assessing peptide activity, and provides visual representations of the critical signaling pathways involved.

Core Structure and Biological Activity

This compound is a synthetic hexapeptide identified from a peptide library.[3] Its sequence, Trp-Lys-Tyr-Met-Val-D-Met-NH2, is critical for its high affinity and potent activation of FPR2. The D-isomer of methionine at the C-terminus is a key feature that enhances its biological activity and stability.[4] this compound is a selective agonist for FPR2 and FPR3, inducing cellular responses at picomolar to nanomolar concentrations.

The biological effects of this compound are mediated through its interaction with FPRs, which are G protein-coupled receptors (GPCRs).[3] Upon binding, this compound triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, superoxide production, calcium mobilization, and the release of inflammatory mediators.[3][4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the biological activity of this compound. This data is essential for understanding the potency and selectivity of the peptide.

| Peptide | Receptor | Cell Line | Assay | EC50 | Reference |

| This compound | FPRL1 (FPR2) | HL-60 | Calcium Mobilization | 2 nM | [1] |

| This compound | FPRL2 (FPR3) | HL-60 | Calcium Mobilization | 80 nM | [1] |

| WKYMVm | FPR2 | - | Calcium Mobilization | 75 pM | |

| WKYMVm | FPR3 | - | Calcium Mobilization | 3 nM |

| Peptide | Cell Type | Assay | EC50 | Reference |

| This compound | Neutrophils | Superoxide Production | 75 nM | [1] |

Note: FPRL1 is the human homolog of FPR2, and FPRL2 is the human homolog of FPR3. The nomenclature can vary in the literature.

Signaling Pathways Activated by this compound

Activation of FPR2 by this compound initiates several key intracellular signaling pathways that are central to its biological effects. The primary pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Phospholipase C (PLC) pathway.

This compound-FPR2 Signaling Overview

Caption: Overview of this compound-induced signaling through FPR2.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and chemotaxis.

References

The Synthetic Hexapeptide WKYMVM-NH2: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-Met-NH2 (WKYMVM-NH2) has emerged as a potent and selective agonist for the formyl peptide receptor (FPR) family, with a particularly high affinity for FPR2 (also known as FPRL1). Discovered through the screening of a combinatorial peptide library, this compound has garnered significant interest for its ability to modulate key cellular functions in the immune system and beyond. This technical guide provides an in-depth overview of the discovery, origin, and synthesis of this compound, its receptor binding profile, and the intricate signaling pathways it activates. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to facilitate further research and drug development efforts in areas such as inflammation, immunology, and regenerative medicine.

Discovery and Origin

The this compound peptide is a synthetic molecule, meaning it does not occur naturally. Its discovery was a result of a systematic screening of a combinatorial hexapeptide library to identify novel activators of cellular signaling pathways.[1][2] This approach allowed for the rapid evaluation of a vast number of peptide sequences for their ability to elicit specific biological responses. The amidated C-terminus (NH2) is a common modification in synthetic peptides to increase stability and mimic the native state of many endogenous peptides.

Peptide Synthesis

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: A Rink amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated using a coupling reagent (e.g., HBTU/HATU in the presence of a base like DIEA) and coupled to the resin.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The steps of Fmoc deprotection, amino acid coupling, and washing are repeated for each subsequent amino acid in the sequence (Val, Met, Tyr(tBu), Lys(Boc), Trp(Boc)). Side-chain protecting groups (tBu for Tyr, Boc for Lys and Trp) are used to prevent side reactions.

-

Cleavage and Deprotection: Once the peptide chain is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Quantitative Data: Receptor Binding and Functional Activity

This compound exhibits a distinct profile of activity across the human formyl peptide receptor family, demonstrating high potency, particularly at FPR2/FPRL1. The following tables summarize the key quantitative data reported in the literature.

| Parameter | FPR1 | FPR2 / FPRL1 | FPR3 / FPRL2 | Reference |

| Binding Affinity (Kd) | Weaker Affinity | 155.99 nM (in IMR90 human fibroblasts) | Weaker Affinity | [3] |

| EC50 (Calcium Mobilization) | Nanomolar (nM) range | 75 pM - 2 nM | 3 nM - 80 nM | [4][5] |

| Functional Assay | Cell Type | EC50 / Optimal Concentration | Reference |

| Chemotaxis | HL-60-FPRL2 cells | 10 - 50 nM (optimal migration) | [6] |

| Superoxide Production | Neutrophils | 75 nM | [6] |

| Calcium Mobilization | HL-60-FPRL1 cells | 2 nM | [6] |

| Calcium Mobilization | HL-60-FPRL2 cells | 80 nM | [6] |

Experimental Protocols for Key Assays

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.

-

Chamber Setup: Use a Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Loading: Add this compound at various concentrations to the lower wells. Place a suspension of isolated neutrophils in the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-1.5 hours to allow for cell migration.

-

Quantification: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of an intracellular enzyme like myeloperoxidase.[5]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Cell Loading: Incubate isolated neutrophils or FPR-expressing cell lines with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[7] The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 dye in the cytoplasm. Allow time for this process to complete.

-

Measurement: Place the dye-loaded cells in a fluorometer or on a fluorescence microscope. Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.

-

Stimulation: Add this compound to the cells and continuously record the fluorescence ratio. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

-

Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin). These values can be used to calculate the absolute intracellular calcium concentration.[8]

Superoxide Production Assay (Cytochrome c Reduction)

This assay quantifies the production of superoxide anions, a key function of activated phagocytes.

-

Cell Preparation: Prepare a suspension of isolated neutrophils in a suitable buffer (e.g., HBSS).

-

Assay Mixture: In a microplate, combine the neutrophil suspension with ferricytochrome c.

-

Stimulation: Add this compound to the wells to stimulate the neutrophils. As a negative control, include wells with superoxide dismutase (SOD) to quench the superoxide-dependent reduction of cytochrome c.

-

Measurement: Immediately begin measuring the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c to its ferrous form by superoxide results in an increase in absorbance at this wavelength.

-

Calculation: The rate of superoxide production is calculated from the change in absorbance using the extinction coefficient of reduced cytochrome c. The SOD-inhibitable portion of the absorbance change represents the amount of superoxide produced.[2]

Signaling Pathways

This compound binding to FPRs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathways activated are the Phospholipase C (PLC) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated Protein Kinase (MAPK)/ERK pathway.

Experimental Workflow for Studying Signaling Pathways

Caption: Workflow for investigating this compound-induced protein phosphorylation.

G-Protein and Phospholipase C (PLC) Signaling Pathway

Upon binding of this compound, the FPR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (specifically of the Gi family). The activated Gα subunit and βγ subunits dissociate and activate downstream effectors. The βγ subunit, in particular, activates Phospholipase C-beta (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[9] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses like superoxide production.[4]

Caption: this compound-induced PLC signaling cascade.

PI3K/Akt Signaling Pathway

The activated G-protein βγ subunits can also activate Phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1).[10] This co-localization allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and migration.[11]

Caption: PI3K/Akt signaling pathway activated by this compound.

MAPK/ERK Signaling Pathway

The activation of FPRs by this compound can also lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is a critical regulator of cell proliferation, differentiation, and survival.[12] This can occur through G-protein-mediated activation of upstream signaling molecules that lead to the activation of the small GTPase Ras. Activated Ras (Ras-GTP) recruits and activates Raf kinases. Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[13] Activated ERK can then translocate to the nucleus to regulate gene expression.

Caption: this compound-induced MAPK/ERK signaling pathway.

Conclusion

The synthetic hexapeptide this compound is a valuable tool for studying the biology of formyl peptide receptors and holds significant therapeutic potential. Its discovery through combinatorial library screening highlights the power of this approach in identifying novel bioactive molecules. The detailed understanding of its receptor interactions and the elucidation of its downstream signaling pathways, as outlined in this guide, provide a solid foundation for the rational design of new therapeutics targeting FPRs for the treatment of a wide range of inflammatory and immune-related disorders. The provided experimental protocols serve as a starting point for researchers aiming to investigate the multifaceted activities of this potent peptide agonist.

References

- 1. Activation of formyl peptide receptor 2 by WKYMVm enhances emergency granulopoiesis through phospholipase C activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low-affinity receptor-mediated induction of superoxide by N-formyl-methionyl-leucyl-phenylalanine and WKYMVm in IMR90 human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 13. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of WKYMVM-NH2: A Potent Agonist of Formyl Peptide Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

WKYMVM-NH2 is a synthetic hexapeptide that has garnered significant attention in biomedical research for its potent agonistic activity on the formyl peptide receptor (FPR) family, particularly FPR2 (also known as FPRL1).[1][2][3] This technical guide provides an in-depth review of the existing literature on this compound, summarizing its biological activities, mechanisms of action, and key experimental findings. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data from the literature, providing a comparative overview of its potency and efficacy in different experimental settings.

| Parameter | Cell Line/System | Value | Reference(s) |

| EC50 (Calcium Mobilization) | HL-60 cells expressing FPRL1 | 2 nM | [2] |

| HL-60 cells expressing FPRL2 | 80 nM | [2] | |

| EC50 (Superoxide Production) | Human Neutrophils | 75 nM | [2] |

| Optimal Concentration (Chemotaxis) | HL-60 cells expressing FPRL2 | 10 - 50 nM | [2] |

| In Vivo Dosage (Ulcerative Colitis Model) | DSS-treated mice | 8 mg/kg | [4] |

Table 1: In Vitro and In Vivo Activity of this compound

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, primarily through its interaction with FPRs, which are predominantly expressed on immune cells.[5] These activities underscore its therapeutic potential in various disease contexts.

Immunomodulation and Anti-inflammatory Effects

This compound is a potent activator of neutrophils and other myeloid cells, stimulating chemotaxis, superoxide production, and phagocytosis.[2][5] This immune-stimulating property can be beneficial in clearing pathogens. Paradoxically, this compound also demonstrates significant anti-inflammatory effects. In a murine model of ulcerative colitis, administration of this compound was shown to ameliorate disease severity by reducing the production of pro-inflammatory cytokines.[6][7]

Angiogenesis and Wound Healing

A growing body of evidence highlights the role of this compound in promoting angiogenesis and accelerating wound healing.[1][3] In a diabetic rat model of cutaneous wounds, topical application of this compound stimulated the formation of new blood vessels and enhanced tissue regeneration.[1] This pro-angiogenic effect is primarily mediated through the activation of FPR2 on endothelial cells.[8]

Neuroprotection

Emerging research suggests a neuroprotective role for this compound. Its ability to modulate inflammatory responses within the central nervous system is being explored for potential therapeutic applications in neurodegenerative diseases.

Signaling Pathways

The biological effects of this compound are initiated by its binding to FPRs, which triggers a cascade of intracellular signaling events. The primary signaling pathways activated by this compound are depicted below.

Upon binding to FPR1 or FPR2, this compound activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[5] These subunits then activate downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[5] Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC), respectively. The PI3K pathway, through the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), activates Akt and downstream Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK.[9] These signaling cascades ultimately culminate in diverse cellular responses.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the this compound literature. For complete, detailed protocols, it is essential to consult the original research articles.

Neutrophil Chemotaxis Assay

The chemotactic response of neutrophils to this compound is a fundamental measure of its bioactivity.

This assay typically involves the use of a Boyden chamber or a multi-well migration plate with a porous membrane separating the upper and lower chambers. A solution of this compound is placed in the lower chamber, and a suspension of isolated human neutrophils is added to the upper chamber. The plate is then incubated to allow the cells to migrate through the pores towards the chemoattractant. The number of migrated cells is subsequently quantified.

Superoxide Production Assay

The ability of this compound to induce superoxide production in neutrophils is a key indicator of its capacity to activate the NADPH oxidase complex.

This assay is commonly performed using the cytochrome c reduction method. Isolated neutrophils are incubated with this compound in the presence of cytochrome c. The production of superoxide anions leads to the reduction of cytochrome c, which can be measured spectrophotometrically.

Intracellular Calcium Mobilization Assay

The measurement of intracellular calcium flux provides a direct readout of FPR activation.

Cells (such as HL-60 cells transfected with FPRs) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10][11] Upon stimulation with this compound, changes in intracellular calcium concentration are monitored using a fluorometer or a fluorescence microscope. The increase in fluorescence intensity corresponds to the rise in intracellular calcium levels.

In Vivo Diabetic Wound Healing Model

To evaluate the therapeutic efficacy of this compound in wound healing, a diabetic animal model is often employed.

Diabetes is induced in rats or mice, typically through the administration of streptozotocin.[1] Full-thickness cutaneous wounds are then created on the dorsal side of the animals. This compound is applied topically to the wounds, and the rate of wound closure and various histological parameters are assessed over time.

In Vivo DSS-Induced Colitis Model

The anti-inflammatory properties of this compound can be investigated using a dextran sulfate sodium (DSS)-induced colitis model in mice.[6][12]

Colitis is induced by administering DSS in the drinking water.[6][12] this compound is then administered to the mice, and its therapeutic effects are evaluated by monitoring clinical signs (e.g., body weight, stool consistency, bleeding) and by histological analysis of the colon.

Conclusion

This compound is a versatile and potent synthetic peptide with a wide array of biological activities mediated through the activation of formyl peptide receptors. Its immunomodulatory, pro-angiogenic, and anti-inflammatory properties make it a promising candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, chronic wounds, and potentially neurodegenerative conditions. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource to guide future research and development efforts in this exciting field. Further investigation into the detailed molecular mechanisms and the optimization of its therapeutic application will be crucial for translating the potential of this compound into clinical benefits.

References

- 1. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The immune-stimulating peptide WKYMVm has therapeutic effects against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthetic chemoattractant peptide WKYMVm induces superoxide production by human eosinophils via the phosphoinositide 3-kinase-mediated activation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.skku.edu [pure.skku.edu]

The Activation of Neutrophil Function by WKYMVM-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide WKYMVM-NH2 has emerged as a potent activator of neutrophils, playing a critical role in the innate immune response. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound elicits neutrophil functions, including chemotaxis, superoxide production, and degranulation. Detailed signaling pathways, experimental protocols, and quantitative data are presented to serve as a comprehensive resource for researchers in immunology and drug development.

Receptor Engagement and Initial Signaling Events

This compound primarily interacts with Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) expressed on the surface of neutrophils. It displays a strong affinity for FPR2 (also known as FPRL1), and a weaker affinity for FPR1 and FPR3.[1][2] This interaction initiates a cascade of intracellular signaling events.

Upon binding to FPRs, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, predominantly of the Gi family. This activation is characterized by the dissociation of the Gα subunit from the Gβγ dimer, both of which proceed to activate downstream effector molecules.[2]

Signaling Pathway: Receptor Activation

Key Signaling Pathways

The activation of G-proteins by the this compound-FPR complex triggers several key downstream signaling pathways that orchestrate the various neutrophil functions.

Phospholipase C (PLC) Pathway and Calcium Mobilization

The Gβγ subunit of the activated G-protein stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a rapid and transient increase in cytosolic Ca2+ levels.[1] DAG, in conjunction with this elevated Ca2+, activates Protein Kinase C (PKC).[2]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

This compound also activates the Phosphoinositide 3-Kinase (PI3K) pathway, particularly the PI3Kγ isoform.[2] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane leads to the phosphorylation and activation of Akt, which in turn regulates various cellular processes, including cell survival and metabolism, and contributes to the activation of the NADPH oxidase.

Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound stimulation also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[1] The activation of these pathways is complex and can be initiated by both G-protein subunits and other upstream kinases. These pathways are crucial for regulating chemotaxis and gene expression.

Integrated Signaling Network

Activation of Neutrophil Effector Functions

The signaling cascades initiated by this compound culminate in the activation of several key neutrophil effector functions.

Chemotaxis

Chemotaxis, the directed migration of neutrophils towards a chemoattractant, is a critical function for reaching sites of infection. This compound is a potent chemoattractant for neutrophils.[3] The PI3K/Akt and MAPK/ERK pathways are thought to be the primary drivers of the cytoskeletal rearrangements necessary for cell migration.

Superoxide Production (Respiratory Burst)

This compound stimulates the assembly and activation of the NADPH oxidase complex at the plasma membrane, leading to the production of superoxide anions (O2⁻), a key component of the neutrophil's bactericidal arsenal.[3] This process, known as the respiratory burst, is heavily dependent on the activation of PKC, Akt, and the p38 MAPK pathway.

Degranulation

Neutrophils store a variety of antimicrobial proteins and proteases in intracellular granules. Upon activation by this compound, these granules fuse with the plasma membrane, releasing their contents into the extracellular space. This degranulation process is primarily triggered by the increase in intracellular Ca2+ and the activation of PKC.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound-mediated neutrophil activation.

| Parameter | Value | Cell Type | Receptor | Reference |

| EC50 (Calcium Mobilization) | 75 pM | Human Neutrophils | FPR2/FPRL1 | [2] |

| EC50 (Calcium Mobilization) | 3 nM | HL-60 cells | FPR3 | [2] |

| EC50 (Superoxide Production) | 75 nM | Human Neutrophils | FPR2/FPRL1 | [3] |

| Optimal Chemotaxis | 10 - 50 nM | HL-60-FPRL2 cells | FPRL2 | [3] |

Experimental Protocols

Neutrophil Isolation

-

Source: Whole blood from healthy human donors.

-

Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation to separate polymorphonuclear cells.

-

Erythrocyte Lysis: Hypotonic lysis to remove remaining red blood cells.

-

Resuspension: Wash and resuspend purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

Chemotaxis Assay (Boyden Chamber)

-

Apparatus: 96-well Boyden chamber with a porous membrane (e.g., 3-5 µm pores).

-

Procedure:

-

Add this compound (at various concentrations) to the lower chamber.

-

Place a suspension of isolated neutrophils in the upper chamber.

-

Incubate at 37°C for 60-90 minutes.

-

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by measuring a cellular component like ATP or myeloperoxidase (MPO).

Experimental Workflow: Chemotaxis Assay

Superoxide Production Assay (Cytochrome c Reduction)

-

Principle: Superoxide anions reduce cytochrome c, which can be measured spectrophotometrically.

-

Procedure:

-

Incubate isolated neutrophils with cytochrome c.

-

Stimulate with this compound.

-

Measure the change in absorbance at 550 nm over time.

-

-

Control: A parallel reaction containing superoxide dismutase (SOD) is used to confirm that the reduction of cytochrome c is due to superoxide.

Degranulation Assay (β-hexosaminidase Release)

-

Principle: β-hexosaminidase is an enzyme present in neutrophil granules. Its release into the supernatant is a measure of degranulation.

-

Procedure:

-

Incubate isolated neutrophils with this compound for a set time.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant.

-

Measure the β-hexosaminidase activity in the supernatant using a chromogenic substrate.

-

-

Quantification: Express the amount of released enzyme as a percentage of the total enzyme content (determined by lysing the cells).

Conclusion

This compound is a powerful tool for studying neutrophil biology due to its potent and specific activation of FPRs. The intricate network of signaling pathways, including the PLC, PI3K/Akt, and MAPK cascades, allows for the fine-tuning of diverse neutrophil functions. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies that target neutrophil activity in various inflammatory and infectious diseases. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the role of this compound and its signaling pathways in neutrophil-mediated immunity.

References

The Effects of WKYMVM-NH2 on Angiogenesis and Neovascularization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide WKYMVM-NH2 (Trp-Lys-Tyr-Met-Val-D-Met-NH2) has emerged as a potent pro-angiogenic agent with significant therapeutic potential in ischemic diseases and wound healing. As a high-affinity agonist for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on endothelial and immune cells, this compound triggers a cascade of intracellular signaling events that promote the key processes of angiogenesis and neovascularization. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the pro-angiogenic functions of this compound. It is intended to serve as a comprehensive resource for researchers investigating its therapeutic applications.

Core Signaling Pathway

This compound exerts its pro-angiogenic effects primarily through the activation of FPR2. Binding of the peptide to this receptor initiates G-protein-mediated signaling, leading to the activation of critical downstream pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2] These cascades are central to promoting endothelial cell survival, proliferation, migration, and differentiation—all requisite steps for the formation of new blood vessels.

Quantitative Data on Angiogenic Effects

The pro-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The peptide demonstrates a dose-dependent effect on endothelial cell functions and significantly improves revascularization in preclinical models of ischemia.

Table 1: In Vitro Angiogenic Effects of this compound on Endothelial Cells

| Assay | Cell Type | Treatment | Concentration | Result | Reference |

| Tube Formation | HUVECs | This compound | 1 µM | ~2.2-fold increase in total tube length vs. control | Kim et al., 2019[1][3] |

| HUVECs | This compound | 100 µM | ~2.6-fold increase in total tube length vs. control | Kim et al., 2019[1][3] | |

| Chemotaxis | ECFCs | This compound | 10-50 nM | Stimulated chemotactic migration | Heo et al., 2014[4][5] |

| Proliferation | HUVECs | This compound | 1 µM | Significant increase in cell proliferation vs. control | Kim et al., 2019[1] |

| HUVECs | This compound | 100 µM | Significant increase in cell proliferation vs. control | Kim et al., 2019[1] | |

| ECFCs | This compound | Not specified | Stimulated proliferation ability | Heo et al., 2014[4][5] |

Table 2: In Vivo Neovascularization Effects of this compound

| Model | Animal | Treatment | Outcome Measure | Result | Reference |

| Hindlimb Ischemia | Mouse | Intramuscular injection of this compound | Blood Perfusion & Neovascularization | Attenuated severe ischemia and promoted neovascularization | Heo et al., 2014[4][6][7] |

| Diabetic Wound Healing | Rat | Topical application of 1 µM this compound | Capillary & Arteriole Formation | Stimulated formation of vWF+ capillaries and α-SMA+ arterioles | Kwon et al., 2015[8][9] |

| Rat | Topical application of 1 µM this compound | Immune Cell Infiltration | Acutely augmented infiltration of CD68+ macrophages | Kwon et al., 2015[8][9] | |

| Stent Re-endothelialization | Rabbit | This compound & Sirolimus Coated Stent | CD31+ Cell Coverage | Provided consecutive linear staining of endothelial cells | Full article: Biomedical therapy using synthetic WKYMVm hexapeptide[10] |

Detailed Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This protocol is adapted from methodologies used to assess the effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).[1][3]

-

Preparation of Matrigel Plate:

-

Thaw Matrigel Basement Membrane Matrix on ice at 4°C overnight.

-

Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Preparation and Seeding:

-

Culture HUVECs in endothelial growth medium (EGM-2) until they reach 80-90% confluency.

-

Starve the cells in a serum-free basal medium for 4-6 hours prior to the assay.

-

Harvest the cells using trypsin and resuspend them in basal medium to a concentration of 2 x 10⁵ cells/mL.

-

-

Treatment and Incubation:

-

Prepare solutions of this compound in basal medium at various concentrations (e.g., 0.01 µM, 1 µM, 100 µM). Include a vehicle-only control.

-

Add 100 µL of the cell suspension (20,000 cells) to each Matrigel-coated well.

-

Add 100 µL of the this compound solution or control to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

-

Quantification:

-

After incubation, visualize the tube network using an inverted microscope.

-

Capture images from at least three random fields per well.

-

Quantify angiogenesis by measuring the total tube length, number of branch points, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

References

- 1. WKYMVm hexapeptide, a strong formyl peptide receptor 2 agonist, attenuates hyperoxia-induced lung injuries in newborn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contrast enhanced ultrasound reveals partial perfusion recovery after hindlimb ischemia as opposed to full recovery by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WKYMVm-induced activation of formyl peptide receptor 2 stimulates ischemic neovasculogenesis by promoting homing of endothelial colony-forming cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Therapeutic potential of WKYMVm in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]

- 8. Stimulation of cutaneous wound healing by an FPR2-specific peptide agonist WKYMVm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

- 10. tandfonline.com [tandfonline.com]

The Dichotomous Role of WKYMVM-NH2 in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide WKYMVM-NH2, a potent agonist of formyl peptide receptors (FPRs), has emerged as a molecule of significant interest in cancer research. Its influence on cancer cell migration, a critical process in metastasis, presents a complex and context-dependent dichotomy. This technical guide provides an in-depth exploration of the multifaceted role of this compound in modulating cancer cell migration, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. Understanding this dual functionality is paramount for the development of novel therapeutic strategies targeting cancer metastasis.

Introduction

Cancer metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A crucial step in the metastatic cascade is cell migration, a highly dynamic process involving complex signaling networks. The peptide this compound has been shown to interact with formyl peptide receptors (FPRs), a family of G protein-coupled receptors primarily expressed on immune cells but also found on various cancer cells. The engagement of this compound with these receptors can trigger divergent downstream signaling pathways, leading to either the promotion or inhibition of cancer cell migration, depending on the specific cancer type and its molecular landscape. This guide will dissect the current understanding of this compound's paradoxical effects on cancer cell migration, with a focus on lung cancer, breast cancer, and melanoma.

Quantitative Data on this compound's Effects on Cancer Cell Migration

The following tables summarize the quantitative effects of this compound on the migration and proliferation of various cancer cell lines as reported in the scientific literature.

Table 1: Pro-migratory and Proliferative Effects of this compound

| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |

| CaLu-6 | Lung Cancer | Proliferation Assay | Not Specified | Promotes proliferation | [1][2] |

| MCF-7 | Breast Cancer | Proliferation Assay | Not Specified | Stimulated proliferation | |

| MDA-MB-231 | Breast Cancer | Proliferation Assay | Not Specified | Stimulated proliferation |

Table 2: Anti-migratory and Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | Assay | This compound Treatment | Observed Effect | Reference |

| B16-F10 | Melanoma | In vivo tumor growth | Not Specified | Significantly inhibited tumor growth | [3][4] |

Signaling Pathways Modulated by this compound in Cancer Cells

The binding of this compound to FPRs, predominantly FPR2, initiates a cascade of intracellular signaling events that ultimately dictate the migratory response of the cancer cell. The specific pathways activated appear to be cell-type specific, contributing to the observed dual role of this peptide.

Pro-migratory Signaling in Lung and Breast Cancer

In lung cancer cells (CaLu-6) and breast cancer cells, this compound has been shown to promote proliferation and potentially migration through the activation of pro-survival and pro-proliferative pathways.[1][2] The binding of this compound to FPR2 can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cancer progression. This transactivation triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) pathways. Furthermore, activation of Signal Transducer and Activator of Transcription 3 (STAT3) has been implicated in mediating the effects of this compound in these cancers.

Anti-migratory Signaling in Melanoma

In contrast to its effects on lung and breast cancer, this compound exhibits an inhibitory effect on melanoma growth.[3][4] This is thought to be mediated, at least in part, by the activation of an anti-tumor immune response. This compound, through FPRs on immune cells such as Natural Killer (NK) cells, can stimulate their chemotactic migration towards the tumor. The activation of the ERK pathway in these immune cells is crucial for this process. The increased infiltration of activated immune cells into the tumor microenvironment can lead to the suppression of melanoma growth and metastasis.

Experimental Protocols

Transwell Migration Assay

This assay is used to quantify the chemotactic migration of cancer cells towards a chemoattractant, such as this compound.

Materials:

-

24-well Transwell® inserts (e.g., 8 µm pore size)

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% methanol)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Add 600 µL of cell culture medium containing the desired concentration of this compound (or serum-containing medium as a positive control) to the lower chamber of the 24-well plate.

-

Add 600 µL of serum-free medium to the lower chamber for the negative control.

-

Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line's migratory capacity (typically 6-24 hours).

-

Cell Removal and Fixation:

-

Carefully remove the Transwell® inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in the fixing solution for 20 minutes at room temperature.

-

-

Staining and Quantification:

-

Wash the inserts with PBS.

-

Stain the migrated cells by immersing the insert in the crystal violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of migrated cells in several random fields of view using a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.

Materials:

-

6-well or 12-well tissue culture plates

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Sterile 200 µL pipette tip or a specialized wound healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.

-

Creating the Wound:

-

Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the well.

-

Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

-

-

Treatment:

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Add fresh culture medium containing the desired concentration of this compound or control medium to the wells.

-

-

Image Acquisition:

-

Immediately after creating the wound (time 0), capture images of the scratch in each well using a microscope.

-

Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

-

-

Data Analysis:

-

Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure by comparing the change in wound area or width over time between the treated and control groups. The results can be expressed as a percentage of wound closure relative to the initial wound area.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like ERK and STAT3, providing insights into the pathways activated by this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cancer cells with this compound for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

-

Conclusion and Future Directions